4-(3,5-difluorophenyl)-4-fluoropiperidine hydrochloride
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Overview
Description
4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride is a chemical compound characterized by the presence of fluorine atoms on both the phenyl and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-difluorophenyl)-4-fluoropiperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzene and piperidine.
Fluorination: The fluorination of the piperidine ring is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reaction: The 3,5-difluorobenzene is coupled with the fluorinated piperidine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies to understand the effects of fluorine substitution on biological activity.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-difluorophenyl)-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to its desired biological effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Difluorophenyl)piperidine hydrochloride
- 4-Fluoropiperidine hydrochloride
- 3,5-Difluorophenylpiperidine hydrochloride
Uniqueness
4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride is unique due to the presence of fluorine atoms on both the phenyl and piperidine rings. This dual fluorination enhances its chemical stability, lipophilicity, and biological activity compared to similar compounds with fewer fluorine atoms.
Properties
CAS No. |
1803593-68-1 |
---|---|
Molecular Formula |
C11H13ClF3N |
Molecular Weight |
251.7 |
Purity |
95 |
Origin of Product |
United States |
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